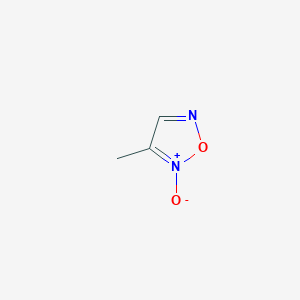
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is a synthetic steroidal compound It is structurally related to estrogens and is often used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- typically involves multiple steps, starting from a suitable steroidal precursor. The process includes:
Oxidation: The precursor undergoes oxidation to introduce the diene and dione functionalities.
Acetylation: The hydroxyl group at the 17th position is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the diene and dione functionalities.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: The acetyl group at the 17th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the dione groups can yield dihydroxy derivatives, while substitution of the acetyl group can produce various ester derivatives.
Scientific Research Applications
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic applications, such as hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- involves its interaction with estrogen receptors in the body. It binds to these receptors and modulates their activity, influencing various physiological processes. The compound can affect gene expression, protein synthesis, and cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with similar structural features but different functional groups.
Estrone: Another natural estrogen with a ketone group at the 17th position.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is unique due to its specific diene and dione functionalities, as well as the acetyl group at the 17th position. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
144082-89-3 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-2,3-dioxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H24O4/c1-11(21)24-19-6-5-16-14-4-3-12-9-17(22)18(23)10-15(12)13(14)7-8-20(16,19)2/h9-10,13-14,16,19H,3-8H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |
InChI Key |
BEXUBTUAAHHKEH-BKRJIHRRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C(=O)C=C34)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(=O)C=C34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)


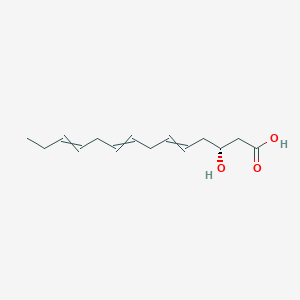
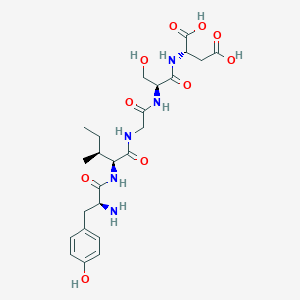
![N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea](/img/structure/B12560718.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)

![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
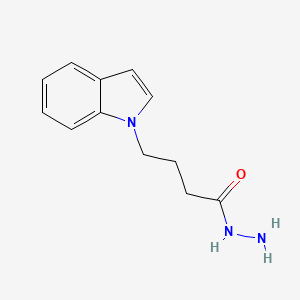
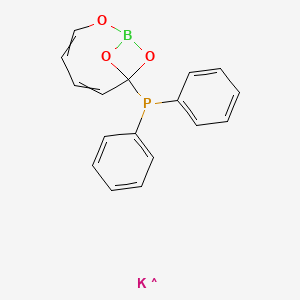
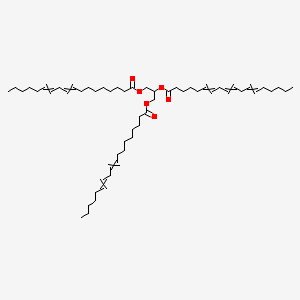
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
